ヘキサフルオロアルミン酸カリウム

説明

Synthesis Analysis

The synthesis of related aluminate and fluoroaluminate compounds often involves reactions of aluminum sources with fluorinating agents or direct synthesis from elemental aluminum. For instance, the reaction of potassium fluoride on activated alumina has shown to produce potassium hexafluoroaluminate, among other compounds, highlighting the role of fluoride ions in alumina reactions (Weinstock et al., 1986). This suggests that similar methodologies could be applied in the synthesis of "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-".

Molecular Structure Analysis

The molecular structure of fluoroaluminates and related compounds often features complex coordination environments. For instance, the study of fluoroaluminophosphates reveals intricate structures, such as layered frameworks and diverse aluminum coordination (Zhang et al., 2007). These findings suggest that "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" may also exhibit a detailed and possibly layered molecular structure with specific coordination motifs.

Chemical Reactions and Properties

Chemical reactions involving fluoroaluminates typically leverage their reactivity towards organic and inorganic substrates. For example, studies have demonstrated the utility of fluoroaluminates in catalyzing organic reactions, indicating that "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" could similarly participate in chemical transformations (Molander & Wisniewski, 2012).

Physical Properties Analysis

The physical properties of aluminate compounds, such as their phase behavior, crystallinity, and thermal stability, are crucial for their application. Research on compounds like potassium tetraamidoboranealuminate provides insights into the thermal decomposition behaviors and phase transitions of aluminates, which could inform the understanding of "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" (Møller et al., 2018).

Chemical Properties Analysis

Aluminate compounds exhibit a range of chemical behaviors, including reactivity towards moisture, acids, and bases. The synthesis and characterization of aluminum hexafluorophosphate highlight the reactivity of aluminum-centered compounds with fluorophosphates, suggesting potential reactivity patterns for "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" in different chemical environments (Wen et al., 2021).

科学的研究の応用

化学的性質

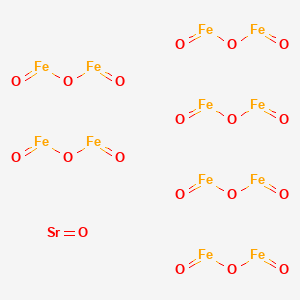

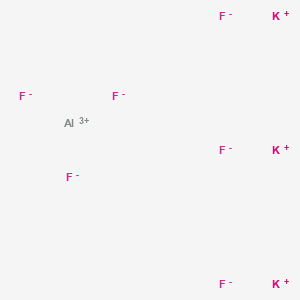

ヘキサフルオロアルミン酸カリウム (化学式: K3AlF6) は、興味深い化学的性質を持つ化合物です . その分子量は 258.2669 です .

触媒

ヘキサフルオロアルミン酸カリウムは、特定の化学反応で触媒として使用できます . その独特の構造と反応性により、この役割に適しています。

材料科学

材料科学の分野では、ヘキサフルオロアルミン酸カリウムは、独自の特性を持つ新しい材料の開発に使用できます . その化学構造は、これらの材料の特性に貢献する可能性があります。

化学合成

ヘキサフルオロアルミン酸カリウムは、化学合成に使用できます . その反応性と構造により、新しい化合物の合成において貴重な構成要素となる可能性があります。

クロマトグラフィー

クロマトグラフィーの分野では、ヘキサフルオロアルミン酸カリウムは、使用できる可能性があります . その特性により、さまざまな化合物の分離および分析に役立つ可能性があります。

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

作用機序

K3AlF6K_3AlF_6K3AlF6

. This compound is used in various industries, including welding, the production of pesticides, and the manufacture of glassware and enamel .Target of Action

In the context of its use as a welding agent, it targets the metal surfaces being joined, facilitating the fusion process .

Mode of Action

Potassium hexafluoraluminate interacts with its targets primarily through physical processes rather than biochemical interactions. In welding, it acts as a flux, reducing the melting point of the metal surfaces and promoting their fusion .

Biochemical Pathways

Its role is more physical than biochemical, affecting processes such as metal fusion in welding .

Pharmacokinetics

It is slightly soluble in water , which could influence its distribution and elimination if it were to enter a biological system.

Result of Action

The primary result of potassium hexafluoraluminate’s action is the facilitation of processes like welding. It helps to lower the melting point of the metals involved, enabling them to fuse more easily .

Action Environment

The efficacy and stability of potassium hexafluoraluminate can be influenced by environmental factors such as temperature and humidity. For example, its effectiveness as a welding agent may be affected by the temperature of the environment, as this could influence the melting point of the metals .

特性

IUPAC Name |

aluminum;tripotassium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZQEDPMQXFXTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6K3 | |

| Record name | potassium hexafluoraluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893967 | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless crystals; Soluble in water; [GFS Chemicals MSDS] | |

| Record name | Potassium hexafluoroaluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13775-52-5 | |

| Record name | Potassium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。